5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a benzofuran moiety, and ethoxyphenyl and methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyphenylboronic acid, and 4-methylbenzoyl chloride. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one .
- 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
Compared to similar compounds, 5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H22N2O5 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H22N2O5/c1-3-33-20-14-12-18(13-15-20)24-16-22(30-35-24)28(32)29-25-21-6-4-5-7-23(21)34-27(25)26(31)19-10-8-17(2)9-11-19/h4-16H,3H2,1-2H3,(H,29,32) |
InChI Key |
SPPNUMGSFPSMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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